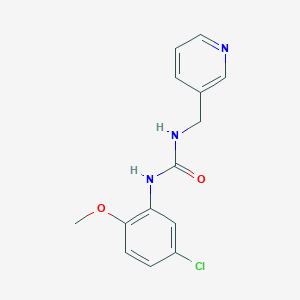
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMU is a potent inhibitor of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in regulating various cellular processes, including ion channels, calcium signaling, and protein trafficking. N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and inhibition of cancer cell proliferation. It has also been shown to have neuroprotective and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to specifically target this protein and investigate its role in various biological systems. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea can be toxic at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various diseases, including neurodegenerative disorders and cancer. Another area of interest is investigating the role of the sigma-1 receptor in the immune system and its potential as a target for immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction of 5-chloro-2-methoxyaniline with pyridine-3-carboxaldehyde in the presence of urea and a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea has been widely used in scientific research as a tool to investigate the role of the sigma-1 receptor in various biological systems. It has been shown to have potential applications in the fields of neuroscience, cancer research, and drug discovery.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-5-4-11(15)7-12(13)18-14(19)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCOEELLNXDBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

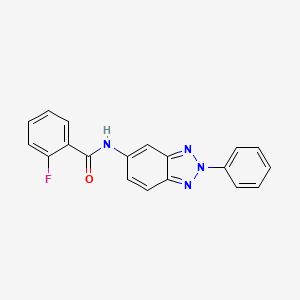
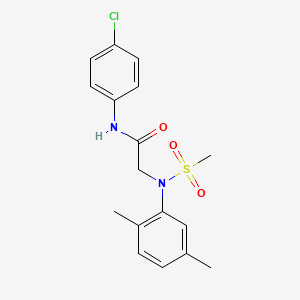
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

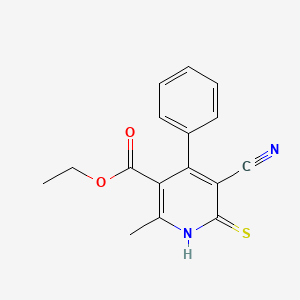
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)
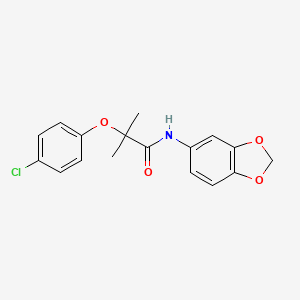

![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
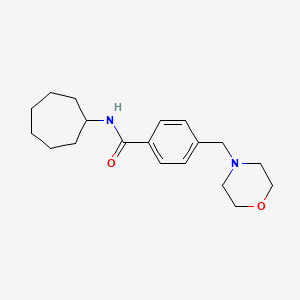
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)